2-(4-Azidophenyl)ethanol
Overview
Description
2-(4-Azidophenyl)ethanol is an organic compound with the molecular formula C8H9N3O. It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, materials science, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Azidophenyl)ethanol can be synthesized through several methods. One common approach involves the diazotization of 4-aminophenylethanol followed by azidation. The reaction typically proceeds as follows:
Diazotization: 4-Aminophenylethanol is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Azidophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine (PPh3) in the Staudinger ligation.
Major Products:
Oxidation: 4-Azidobenzaldehyde or 4-Azidobenzoic acid.
Reduction: 2-(4-Aminophenyl)ethanol.
Substitution: Various amine derivatives.
Scientific Research Applications
2-(4-Azidophenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Azidophenyl)ethanol primarily involves its azide group, which can undergo various chemical transformations. In biological systems, the azide group can participate in bioorthogonal reactions, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions enable the selective labeling and modification of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but with an amine group instead of an azide group.
4-Azidophenylmethanol: Similar structure but with a methanol moiety instead of ethanol.
4-Azidobenzoic acid: Contains an azide group attached to a benzoic acid moiety.
Uniqueness: 2-(4-Azidophenyl)ethanol is unique due to its combination of an azide group and an ethanol moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing complex molecules and materials .
Properties
IUPAC Name |
2-(4-azidophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-11-10-8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASVKGVQQLAHPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314851 | |
Record name | 4-Azidobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69258-88-4 | |
Record name | 4-Azidobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69258-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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